
2,5-Dimethoxy-3,4-dimethylphenethylamine
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
2C-G, also known as 2-(2,5-dimethoxy-3,4-dimethylphenyl)ethan-1-amine, is a psychedelic phenethylamine of the 2C-series. It was first synthesized by Alexander Shulgin and is sometimes used as an entheogen. The compound has structural and pharmacodynamic properties similar to 2C-D and Ganesha .
Preparation Methods
The synthesis of 2C-G involves several steps, starting with the appropriate substituted benzaldehyde. The general synthetic route includes the following steps:
Formation of the substituted benzaldehyde: This involves the reaction of 3,4-dimethylphenol with methoxy groups to form 2,5-dimethoxy-3,4-dimethylbenzaldehyde.
Formation of the nitrostyrene intermediate: The benzaldehyde is then reacted with nitroethane in the presence of a base to form the nitrostyrene intermediate.
Reduction to the amine: The nitrostyrene is reduced using a reducing agent such as lithium aluminum hydride (LiAlH4) to yield the final amine product, 2C-G.
Chemical Reactions Analysis
2C-G undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding quinones or other oxidized derivatives.
Reduction: Reduction reactions can convert the nitrostyrene intermediate to the amine.
Substitution: The methoxy groups on the aromatic ring can undergo substitution reactions with various electrophiles.
Hydrolysis: The compound can undergo hydrolysis under acidic or basic conditions to yield different products.
Common reagents used in these reactions include oxidizing agents like potassium permanganate (KMnO4), reducing agents like lithium aluminum hydride (LiAlH4), and various electrophiles for substitution reactions. The major products formed from these reactions depend on the specific conditions and reagents used.
Scientific Research Applications
2C-G has several scientific research applications, including:
Chemistry: It is used as a reference compound in the study of phenethylamine derivatives and their chemical properties.
Biology: Researchers study its effects on biological systems, particularly its interaction with neurotransmitter receptors.
Medicine: Although not widely used in clinical settings, it is studied for its potential therapeutic effects and psychoactive properties.
Mechanism of Action
2C-G exerts its effects primarily through its interaction with serotonin receptors, particularly the 5-HT2A receptor. It acts as a partial agonist at these receptors, leading to altered neurotransmitter release and changes in perception, mood, and cognition. The molecular targets and pathways involved include the serotonin receptor signaling pathways, which play a crucial role in the compound’s psychoactive effects .
Comparison with Similar Compounds
2C-G is similar to other compounds in the 2C-series, such as 2C-D and Ganesha. it is unique in its structural and pharmacodynamic properties. Some similar compounds include:
2C-D: Known for its shorter duration of action and different psychoactive effects.
Ganesha: Shares structural similarities but has distinct pharmacological properties.
2C-B: Another well-known compound in the 2C-series with different effects and potency.
2C-G stands out due to its longer duration of action and unique psychoactive profile, making it a valuable compound for research and study.
Properties
CAS No. |
207740-18-9 |
|---|---|
Molecular Formula |
C12H19NO2 |
Molecular Weight |
209.28 g/mol |
IUPAC Name |
2-(2,5-dimethoxy-3,4-dimethylphenyl)ethanamine |
InChI |
InChI=1S/C12H19NO2/c1-8-9(2)12(15-4)10(5-6-13)7-11(8)14-3/h7H,5-6,13H2,1-4H3 |
InChI Key |
NFOHGLKGLZIHJQ-UHFFFAOYSA-N |
Canonical SMILES |
CC1=C(C=C(C(=C1C)OC)CCN)OC |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


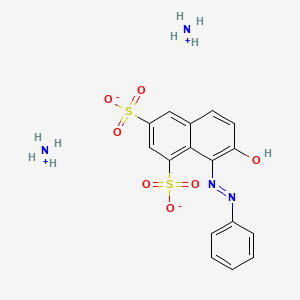

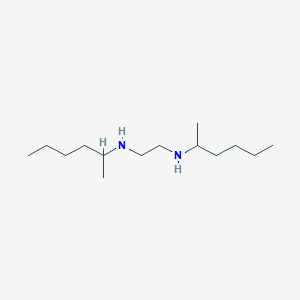
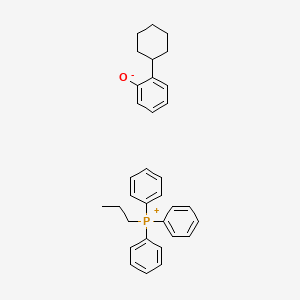
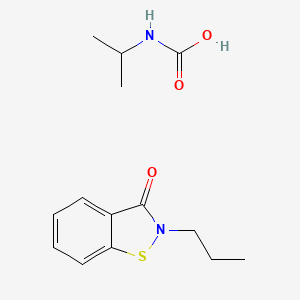
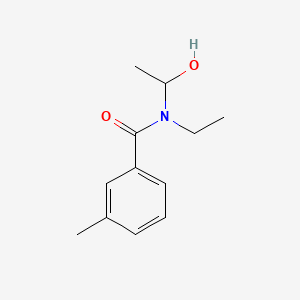

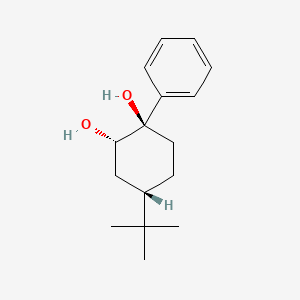
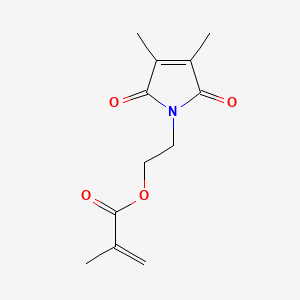


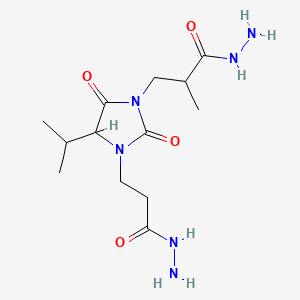
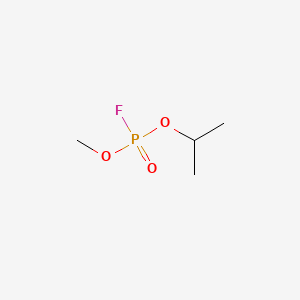
![2-[(2,2-Diethoxyethyl)thio]-1,1,1-trifluoroethane](/img/structure/B12675831.png)
